molecular formula C12H10N2O B1594192 (1H-Naphtho[2,3-d]imidazol-2-yl)methanol CAS No. 7471-10-5

(1H-Naphtho[2,3-d]imidazol-2-yl)methanol

Cat. No.: B1594192
CAS No.: 7471-10-5
M. Wt: 198.22 g/mol
InChI Key: IZHSRVUULNQUGL-UHFFFAOYSA-N
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Description

(1H-Naphtho[2,3-d]imidazol-2-yl)methanol is a useful research compound. Its molecular formula is C12H10N2O and its molecular weight is 198.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403543. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-benzo[f]benzimidazol-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10N2O/c15-7-12-13-10-5-8-3-1-2-4-9(8)6-11(10)14-12/h1-6,15H,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHSRVUULNQUGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00323302
Record name (1H-Naphtho[2,3-d]imidazol-2-yl)methanol
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7471-10-5
Record name NSC403543
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Record name (1H-Naphtho[2,3-d]imidazol-2-yl)methanol
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Record name 7471-10-5
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Synthetic Methodologies for 1h Naphtho 2,3 D Imidazol 2 Yl Methanol and Its Derivatives

Classical Condensation Approaches for Naphthoimidazole Formation

Traditional methods for constructing the naphtho[2,3-d]imidazole core have historically relied on condensation reactions. These robust and well-established procedures typically involve the cyclization of 2,3-diaminonaphthalene (B165487) with appropriate carbonyl-containing precursors.

Reaction of 2,3-Diaminonaphthalene with Carboxylic Acid Derivatives for 2-Substituted Naphtho[2,3-d]imidazoles

A foundational approach to 2-substituted naphtho[2,3-d]imidazoles involves the condensation of 2,3-diaminonaphthalene with carboxylic acids or their derivatives. This method is versatile, allowing for the introduction of a wide range of substituents at the 2-position of the imidazole (B134444) ring.

For instance, the synthesis of certain 2-substituted naphtho[2,3-d]imidazole derivatives has been achieved by reacting 2,3-diaminonaphthalene with specific carboxylic acid-containing molecules. psu.edu In one particular study, 1-(9-ethyl-9H-carbazol-3-yl)-4-carboxy-2-pyrrolidinone was heated with 2,3-diaminonaphthalene at high temperatures (170–230 °C) to yield the corresponding 2-substituted naphtho[2,3-d]imidazole. psu.edu The reaction mixture was melted for an extended period, and the resulting product was purified by dissolution in dimethylformamide and precipitation in a sodium carbonate solution. psu.edu

Similarly, the reaction of 2,3-diaminonaphthalene with formic acid at elevated temperatures under a nitrogen atmosphere leads to the formation of 1H-naphtho[2,3-d]imidazole-4,9-dione. ccspublishing.org.cn The reaction is followed by neutralization with ammonium (B1175870) hydroxide (B78521) to precipitate the product. ccspublishing.org.cn

Carboxylic Acid DerivativeReaction ConditionsProductYield
1-(9-ethyl-9H-carbazol-3-yl)-4-carboxy-2-pyrrolidinoneMelted at 170-230 °C1-(9-Ethyl-9H-carbazol-3-yl)-4-(1H-naphtho[2,3-d]imidazol-2-yl)-2-pyrrolidinone77% psu.edu
Formic Acid155 °C, N2 atmosphere1H-naphtho[2,3-d]imidazole-4,9-dione97% ccspublishing.org.cn

Direct Condensation with Aldehyde Precursors

Another well-established classical method is the direct condensation of 2,3-diaminonaphthalene with various aldehydes. This reaction is a straightforward way to synthesize 2-aryl- and 2-alkyl-1H-naphtho[2,3-d]imidazoles.

The synthesis of a series of 2-aryl-1H-naphtho[2,3-d]imidazole derivatives was conveniently carried out by condensing 2,3-diaminonaphthalene with a range of substituted aldehydes. researchgate.net This approach has been utilized to generate a library of new derivatives for further investigation. researchgate.net In a specific example, the synthesis of certain naphtho[2,3-d]imidazole derivatives was achieved by reacting the corresponding aldehydes with 2,3-diaminonaphthalene in refluxing nitrobenzene. psu.edu

Modernized and Green Synthetic Pathways

In recent years, the focus of synthetic chemistry has shifted towards the development of more efficient, cost-effective, and environmentally friendly methods. This has led to the emergence of modernized and green synthetic pathways for the preparation of naphtho[2,3-d]imidazole scaffolds.

One-Pot Synthesis Strategies for Naphtho[2,3-d]imidazole Scaffolds

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of reduced waste, time, and resources. Several one-pot strategies have been developed for the synthesis of naphtho[2,3-d]imidazoles.

A notable one-pot, three-component cycloaddition has been developed for the synthesis of 1- and 2-substituted naphtho[2,3-d] psu.eduresearchgate.netbohrium.comtriazole-4,9-diones, showcasing the potential of such strategies for related heterocyclic systems. figshare.comnih.gov More directly relevant, a one-pot synthesis of 2-aryl substituted-oxazolo-1,4-naphthoquinone has been accomplished, which proceeds through an initial amidation followed by an in-situ intramolecular cyclization at elevated temperatures. nih.gov While for a different heterocycle, the principles can be conceptually applied to imidazole synthesis.

A green and efficient one-pot synthesis of benzimidazoles and naphthimidazoles involves the simple grinding of a mixture of the diamine and a thiazolidine-4-carboxylic acid derivative with a few drops of water at room temperature. jksus.org This method is rapid, with reactions completing in minutes, and produces high yields of the desired products. jksus.org

ReactantsMethodKey FeaturesReference
4,5-dimethyl-1,2-phenylenediamine and 2-(2,4-dichlorophenyl)thiazolidine-4-carboxylic acidGrinding with drops of water at ambient temperatureSolvent-free, rapid (1-5 min), high yield (81%) jksus.org
2-amino-3-bromo-1,4-naphthoquinone and benzoyl chloride derivativesRefluxing at high temperatureOne-pot formation of oxazolo-1,4-naphthoquinones, applicable concept nih.gov

Catalyst-Assisted and Environmentally Benign Protocols

The use of catalysts and environmentally benign reaction conditions represents a significant advancement in the synthesis of naphtho[2,3-d]imidazoles. These methods aim to improve reaction efficiency, reduce energy consumption, and minimize the use of hazardous materials.

Catalyst-assisted syntheses of polysubstituted imidazoles have been reported using reusable catalysts like Cr2O3 nanoparticles under microwave irradiation in water, offering high yields and operational simplicity. nih.gov Such green chemistry principles, including the use of non-toxic solvents and energy-efficient reaction conditions, are becoming increasingly important. taylorfrancis.com The use of grinding techniques, microwave irradiation, and ultrasound are key components of these environmentally friendly approaches. taylorfrancis.com

Visible-light-mediated reactions are also emerging as a green synthetic tool, as demonstrated in the synthesis of naphtho[2,3-b]furan-4,9-diones, suggesting potential applications for naphthoimidazole synthesis. nih.gov Furthermore, electrochemical methods, which are considered environmentally friendly, have been successfully employed for the synthesis of related polycyclic N-arylnaphtho[2,3-d]oxazol-2-amines. mdpi.com

Targeted Functionalization and Derivatization Strategies

The functionalization and derivatization of the (1H-Naphtho[2,3-d]imidazol-2-yl)methanol core are essential for tuning its properties and exploring its potential applications. Various strategies have been developed to introduce different substituents at specific positions of the naphthoimidazole scaffold.

Alkylation is a common derivatization technique. For example, 1-(9-ethyl-9H-carbazol-3-yl)-4-(1H-naphtho[2,3-d]imidazol-2-yl)-2-pyrrolidinone has been alkylated with ethyl iodide in the presence of potassium hydroxide to yield the corresponding 1-ethyl-1H-naphtho[2,3-d]imidazol-2-yl derivative. psu.edu Similarly, 1H-naphtho[2,3-d]imidazole-4,9-dione can be alkylated with various halohydrocarbons in the presence of potassium hydroxide to produce a series of 1-monosubstituted derivatives. ccspublishing.org.cn

The synthesis of specifically functionalized derivatives, such as 4-((2-butyl-1H-naphth(2,3-d) imidazol-1-yl)-methyl) benzoic acid, has also been reported, demonstrating the feasibility of introducing moieties for specific purposes. prepchem.com Furthermore, the synthesis of 1,2-disubstituted naphth[2,3-d]imidazole-4,9-diones has been explored as part of a search for potential anticancer agents. nih.govacs.org More complex derivatizations include the synthesis of 1H-naphtho[2,3-d]imidazole-4,9-dione-1,2,4-oxadiazole hybrids through a one-pot reaction, highlighting the versatility of the naphthoimidazole scaffold for creating hybrid molecules. thesciencein.org

Starting MaterialReagents and ConditionsType of FunctionalizationProduct
1-(9-Ethyl-9H-carbazol-3-yl)-4-(1H-naphtho[2,3-d]imidazol-2-yl)-2-pyrrolidinoneEthyl iodide, potassium hydroxideN-Alkylation1-(9-Ethyl-9H-carbazol-3-yl)-4-(1-ethyl-1H-naphtho[2,3-d]imidazol-2-yl)-2-pyrrolidinone psu.edu
1H-naphtho[2,3-d]imidazole-4,9-dioneHalohydrocarbons, potassium hydroxideN-Alkylation1-Monosubstituted 1H-naphtho[2,3-d]imidazole-4,9-diones ccspublishing.org.cn
2-(4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-1-yl)acetonitrileAromatic carboxylic acids, NH2OH·HCl/Et3N, POCl3/DMFHybrid Molecule Synthesis1H-naphtho[2,3-d]imidazole-4,9-dione-1,2,4-oxadiazole hybrids thesciencein.org

Alkylation and Acylation at Nitrogen and Carbon Centers

The functionalization of the naphthoimidazole scaffold through the addition of alkyl and acyl groups is a key strategy for creating diverse derivatives. These reactions can be targeted at the nitrogen atoms of the imidazole ring or, less commonly, at specific carbon positions.

Alkylation at Nitrogen (N-alkylation) is a common modification. For instance, derivatives of 2-substituted naphtho[2,3-d]imidazoles can be alkylated using reagents like ethyl iodide in the presence of a base such as potassium hydroxide. This process typically occurs at one of the nitrogen atoms in the imidazole ring. A sustainable approach for the N-1 alkylation of various imidazole and benzimidazole (B57391) derivatives has been developed using an alkaline water-sodium dodecyl sulfate (B86663) (SDS) system, which proceeds at room temperature for reactive alkyl halides and at elevated temperatures (55-60°C) for less reactive ones. lookchem.com In the synthesis of 1-monosubstituted 1H-naphtho[2,3-d]imidazole-4,9-diones, various alkyl groups have been successfully introduced at the N-1 position. ccspublishing.org.cn This N-alkylation has also been applied to imidazole, 2-methylimidazole, and 2-methyl-4-nitroimidazole to generate compounds with antibacterial properties. nih.gov

Alkylation at Carbon (C-alkylation) , particularly at the C2 position, offers another route to structural diversity. While less common than N-alkylation, methods have been developed for the direct functionalization of the C-H bond at this position. A rhodium(I)-catalyzed reaction enables the C2-selective branched alkylation of benzimidazole derivatives with specific alkenes, such as N,N-dimethylacrylamide. nih.gov Furthermore, a copper-hydride (CuH) catalyzed method has been developed for the asymmetric C2-allylation of benzimidazoles using 1,3-diene pronucleophiles, demonstrating high stereoselectivity and compatibility with various functional groups. mit.edu

Acylation of the naphthoimidazole core can be challenging but serves as a crucial step in the synthesis of more complex molecules. N-Acyl imidazoles are recognized as unique electrophiles with tunable reactivity. nih.govkyoto-u.ac.jp Their synthesis can be achieved by reacting imidazoles that have an available imino-hydrogen with ketenes. google.com In the context of naphthoquinones, which are structurally related to some naphthoimidazole derivatives, acylation is a key step. For example, 2-(acylamino)-3-chloro-1,4-naphthoquinones are synthesized as precursors to other complex structures. nih.gov Similarly, the synthesis of 2-arylnaphtho[2,3-d]oxazole-4,9-diones, a related heterocyclic system, is accomplished by refluxing 2-amino-3-bromo-1,4-naphthoquinone with benzoyl chloride analogs, proceeding through an initial N-acylation followed by cyclization. nih.gov

Table 1: Examples of Alkylation Reactions on Imidazole Scaffolds To display the table, click on the "expand" button.

Expand
ScaffoldReagent(s)Position of AlkylationProduct TypeReference
2-Substituted Naphtho[2,3-d]imidazoleEthyl iodide, KOHN-1N-Ethylnaphtho[2,3-d]imidazole derivative
BenzimidazoleN,N-dimethylacrylamide, Rh(I) catalystC-2C2-Branched alkylated benzimidazole nih.gov
Benzimidazole1,3-Diene, CuH catalystC-2C2-Allylated benzimidazole mit.edu
1H-Naphtho[2,3-d]imidazole-4,9-dioneVarious alkyl halidesN-11-Alkyl-1H-naphtho[2,3-d]imidazole-4,9-dione ccspublishing.org.cn
ImidazoleAlkyl halides, NaOH-SDSN-1N-Alkyl imidazole lookchem.com

Introduction of Hydroxymethyl and Related Functional Groups at C-2 and other Positions

The introduction of a hydroxymethyl group at the C-2 position of the naphthoimidazole ring to form the parent compound, this compound, is a key synthetic transformation. The most direct and widely used method for synthesizing 2-substituted-1H-naphtho[2,3-d]imidazoles is the condensation reaction between 2,3-diaminonaphthalene and a suitable aldehyde. researchgate.netrsc.org

To synthesize this compound, 2,3-diaminonaphthalene is condensed with glycolaldehyde (B1209225) (hydroxyacetaldehyde) or a protected form of it. The reaction typically involves heating the two components in a suitable solvent, which facilitates the cyclization and dehydration to form the imidazole ring with the hydroxymethyl group at the C-2 position.

Related functional groups can be introduced using similar strategies. For example, reacting 2,3-diaminonaphthalene with different aldehydes allows for the synthesis of a wide array of 2-substituted derivatives. rsc.org The synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, a related benzimidazole, is achieved by reacting o-phenylenediamine (B120857) with an aromatic aldehyde in the presence of N,N-dimethylformamide and sulfur. rsc.org The resulting ketone can then be reduced to the corresponding hydroxymethyl derivative. This principle can be extended to the naphthoimidazole series.

Table 2: Synthesis of 2-Substituted Naphtho[2,3-d]imidazoles via Condensation To display the table, click on the "expand" button.

Expand
Starting Material 1Starting Material 2 (Aldehyde)Product (2-Substituent)Reference
2,3-DiaminonaphthaleneGlycolaldehyde-CH₂OH (this compound)General Method
2,3-DiaminonaphthaleneVariously substituted benzaldehydesSubstituted aryl groups researchgate.netrsc.org
o-PhenylenediamineAromatic aldehydeSubstituted aryl groups (benzimidazole series) rsc.org

Synthesis of Fused Ring Systems and Hybrid Structures Containing the Naphthoimidazole Moiety

The naphthoimidazole scaffold serves as a valuable building block for the construction of more complex chemical architectures, including fused ring systems and hybrid molecules. These larger structures are of interest due to their potential applications in materials science and medicinal chemistry.

Fused Ring Systems: Methodologies have been developed to synthesize imidazole-fused systems. For example, a cascade oxazole-benzannulation reaction using ortho-alkynylamidoarylketones as substrates has been developed for the synthesis of naphtho[2,3-d]oxazoles, a structurally related fused system. researchgate.net The synthesis of structural isomers based on pyrene-imidazole has also been reported, where the imidazole unit is fused to other aromatic systems, highlighting the construction of complex, multi-ring architectures. mdpi.com

Hybrid Structures: The naphthoimidazole moiety can be combined with other heterocyclic or aromatic rings to create hybrid molecules. A common approach is the condensation of 2,3-diaminonaphthalene with various substituted aldehydes to yield 2-aryl-1H-naphtho[2,3-d]imidazole derivatives. researchgate.netrsc.org This method provides a straightforward way to link the naphthoimidazole core to a wide range of other molecular fragments. Hybrid compounds incorporating technetium have been synthesized where imidazole or methylimidazole act as ligands, forming coordination complexes. nih.gov Additionally, the van Leusen imidazole synthesis provides a pathway to create highly substituted imidazoles, including those that can be part of larger, biologically active hybrid molecules. nih.gov

Table 3: Compound Names Mentioned in the Article To display the table, click on the "expand" button.

Chemical Transformations and Reactivity of 1h Naphtho 2,3 D Imidazol 2 Yl Methanol

Electrophilic and Nucleophilic Substitution Reactions on the Naphthoimidazole Core

The naphtho[2,3-d]imidazole core can undergo both electrophilic and nucleophilic substitution reactions. The position of these substitutions is influenced by the nature of the reagent and the reaction conditions, with the imidazole (B134444) and naphthalene (B1677914) rings exhibiting distinct reactivity.

Nucleophilic Substitution: The most common nucleophilic substitution occurs at the nitrogen atoms of the imidazole ring. The N-H proton is acidic and can be removed by a base, allowing for alkylation or acylation at the N1 position. This is a standard method for producing N-substituted naphthoimidazole derivatives. For instance, 1H-naphtho[2,3-d]imidazole-4,9-dione is readily alkylated with various halohydrocarbons in the presence of a base like potassium hydroxide (B78521) to yield 1-substituted derivatives. tandfonline.com

Nucleophilic substitution can also occur at the C2 position of the imidazole ring, particularly if a good leaving group is present. pharmaguideline.com For example, 2-haloimidazoles can react with nucleophiles to replace the halogen atom. pharmaguideline.com

Electrophilic Substitution: Electrophilic substitution on the imidazole ring is complex due to the presence of two nitrogen atoms. The pyridine-like nitrogen (N3) is basic and can be protonated or complexed with a Lewis acid, which deactivates the ring towards electrophilic attack. Electrophilic substitution, when it occurs, typically happens at the C4 and C5 positions. globalresearchonline.net Nitration of imidazoles, for example, is notoriously difficult and often requires harsh conditions, yielding 4(5)-nitro derivatives. researchgate.netgoogle.comreddit.com The synthesis of 2-nitroimidazoles is even more challenging and requires specific strategies, such as starting with an N-substituted imidazole and using nitrating agents like a mixture of potassium nitrate (B79036) and trifluoroacetic anhydride. google.com

Halogenation of the imidazole ring can be achieved using various reagents. For instance, imidazo-fused heterocycles can be halogenated at the C3 position (analogous to C4/C5 in imidazole) using sodium halides with an oxidant like K₂S₂O₈ or oxone. pharmaguideline.com

The naphthalene part of the core is susceptible to electrophilic aromatic substitution, and its reactivity is modulated by the fused imidazole ring. The exact positions of substitution on the naphthalene rings are not extensively documented for this specific molecule but would be predicted by the general principles of electrophilic substitution on naphthalene systems.

Table 1: Examples of Substitution Reactions on the Naphtho[2,3-d]imidazole Core and its Analogs

Reaction TypeSubstrateReagent(s)ProductReference(s)
N-Alkylation1H-Naphtho[2,3-d]imidazole-4,9-dioneButyl bromide, KOH1-Butyl-1H-naphtho[2,3-d]imidazole-4,9-dione researchgate.net
N-Alkylation1H-Naphtho[2,3-d]imidazole-4,9-dionePropargyl bromide, K₂CO₃1-(Prop-2-yn-1-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione tandfonline.com
Halogenation (Analog)Imidazo[1,2-a]pyridineNaI, K₂S₂O₈3-Iodoimidazo[1,2-a]pyridine pharmaguideline.com
Nitration (Analog)2-MethylimidazoleHNO₃, H₂SO₄2-Methyl-4(5)-nitroimidazole researchgate.net
C-H Arylation (Analog)N-SEM-imidazoleAryl halide, Pd(OAc)₂, NaOt-BuN-SEM-2-arylimidazole nih.gov

Oxidative and Reductive Transformations of the Hydroxymethyl Group

The hydroxymethyl group at the C2 position is a key functional handle for further synthetic modifications, primarily through oxidation and reduction reactions.

Oxidative Transformations: The primary alcohol of (1H-Naphtho[2,3-d]imidazol-2-yl)methanol can be oxidized to the corresponding aldehyde, 1H-naphtho[2,3-d]imidazole-2-carbaldehyde nih.gov, or further to the carboxylic acid, 1H-naphtho[2,3-d]imidazole-2-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidizing agents are used for the selective oxidation to the aldehyde. For example, in the synthesis of 2-formylbenzimidazole, a closely related analog, N-protected benzimidazole (B57391) is lithiated and reacted with an electrophile like an aldehyde, followed by deprotection. rsc.org Alternatively, direct oxidation of the hydroxymethyl group can be achieved.

Stronger oxidizing agents will typically convert the alcohol directly to the carboxylic acid. The oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), another heterocyclic alcohol, to 2,5-furandicarboxylic acid (FDCA) often employs metal catalysts with oxygen or other oxidants. researchgate.net These methods provide a model for the oxidation of the title compound.

Reductive Transformations: The hydroxymethyl group can be reduced to a methyl group. This transformation effectively replaces the hydroxyl with a hydrogen atom. The reduction of the analogous compound, 2-(alpha-hydroxybenzyl)-benzimidazole, has been reported, indicating that such transformations are feasible within this class of compounds. nih.gov This would typically be achieved through catalytic hydrogenation or by converting the alcohol to a halide followed by reductive dehalogenation.

Table 2: Potential Oxidative and Reductive Transformations

TransformationStarting MaterialProductPotential Reagent(s)Reference (Analog)
OxidationThis compound1H-Naphtho[2,3-d]imidazole-2-carbaldehydeMnO₂, PCC rsc.org
OxidationThis compound1H-Naphtho[2,3-d]imidazole-2-carboxylic acidKMnO₄, O₂/Catalyst researchgate.net
ReductionThis compound2-Methyl-1H-naphtho[2,3-d]imidazoleCatalytic Hydrogenation (e.g., H₂/Pd-C) nih.gov

Ring-Opening and Ring-Closure Reactions of Naphthoimidazole Derivatives

Ring-Closure Reactions: The most prevalent method for synthesizing the naphtho[2,3-d]imidazole ring system is the condensation reaction between 2,3-diaminonaphthalene (B165487) and a suitable one-carbon electrophile. psu.eduresearchgate.net This is an extension of the well-established Phillips-Ladenburg synthesis of benzimidazoles. When aldehydes are used, they react with the diamine, often in a solvent like dimethyl sulfoxide (B87167) (DMSO) or with an oxidizing agent, to form the 2-substituted naphthoimidazole. researchgate.netresearchgate.net For example, condensing 2,3-diaminonaphthalene with variously substituted aldehydes yields a range of 2-aryl-1H-naphtho[2,3-d]imidazole derivatives. researchgate.net Similarly, reaction with carboxylic acids or their derivatives, typically at high temperatures, also leads to the formation of the imidazole ring. psu.edu

Ring-Opening Reactions: The naphtho[2,3-d]imidazole ring is generally a very stable aromatic system and is resistant to cleavage. instras.com However, under certain conditions, ring-opening can be induced. Quaternization of the imidazole ring, for instance by N-alkylation at both nitrogens (e.g., 1,3-dibenzylation), can lead to ring-opened products upon further reaction. researchgate.net In one reported case for benzimidazole, this resulted in the formation of 2-benzylamino-N-benzyl-N-ethoxycarbonylphenylcarbonylaniline. researchgate.net Another strategy involves the ring-opening of benzimidazole salts, which can then be followed by an intramolecular C-H activation to form new ring systems, such as benzodiazepines. nih.gov

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving the naphthoimidazole core is crucial for predicting reactivity and controlling product formation.

Mechanism of Ring-Closure: The formation of benzimidazoles (and by analogy, naphthoimidazoles) from o-phenylenediamines and aldehydes is believed to proceed through several steps. First, one of the amino groups of the diamine performs a nucleophilic attack on the carbonyl carbon of the aldehyde to form a carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base (an imine). The second amino group then attacks the imine carbon in an intramolecular fashion to form the five-membered dihydro-imidazole ring. Finally, an oxidative dehydrogenation step, which can be facilitated by an external oxidizing agent or sometimes by air, leads to the aromatic imidazole ring. pcbiochemres.comyoutube.com

Mechanism of Substitution Reactions: The mechanism of electrophilic substitution, such as nitration, on the imidazole ring is complex. It is generally accepted that under acidic conditions, the imidazole ring is protonated, which deactivates it. The reaction likely proceeds on the small amount of unprotonated imidazole present. Attack at C4(5) is generally favored over C2. researchgate.netreddit.com For nucleophilic substitution, such as the halogenation of 2-haloimidazoles, the reaction proceeds via a standard addition-elimination mechanism at the electron-deficient C2 position. pharmaguideline.com

Mechanistic studies on C-H activation for the arylation of imidazoles suggest that the regioselectivity is highly dependent on the reaction conditions. For example, palladium-catalyzed C5-arylation is thought to proceed via a concerted metalation-deprotonation (CMD) or an electrophilic-type metalation-deprotonation (EMD) pathway, where the C5 position is electronically favored. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For (1H-Naphtho[2,3-d]imidazol-2-yl)methanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton and carbon resonances. mdpi.comipb.pt

¹H NMR: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic region would show complex multiplets for the six protons of the naphthyl ring. The chemical shifts of these protons are influenced by their position on the fused ring system. A key feature would be a singlet for the proton attached to the imidazole (B134444) nitrogen (N-H), which is often broad and its chemical shift can be solvent-dependent. The methylene (B1212753) protons (-CH₂-) of the methanol (B129727) group would likely appear as a singlet, and the hydroxyl proton (-OH) would also present as a singlet, which may exchange with deuterium (B1214612) in solvents like D₂O.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this includes the carbons of the naphthyl rings, the imidazole ring, and the methanol group. The quaternary carbons, those not bonded to any protons, can be distinguished from protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT). The carbon atom of the methanol group (-CH₂OH) would appear in the aliphatic region of the spectrum, while the aromatic and heterocyclic carbons would resonate at lower fields. researchgate.net The chemical shifts provide insight into the electronic environment of each carbon atom. arabjchem.org

2D NMR Spectroscopy: To unambiguously assign the proton and carbon signals, 2D NMR experiments such as COSY, HSQC, and HMBC are utilized. usm.my

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the naphthyl ring system. usm.my

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the straightforward assignment of protonated carbons. mdpi.combeilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons by observing their long-range couplings to nearby protons, and for confirming the connectivity between the naphtho[2,3-d]imidazole core and the methanol substituent. mdpi.comusm.my

The combination of these NMR techniques allows for a detailed and confirmed structural elucidation of this compound. ipb.ptresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₂H₁₀N₂O), high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy. uni.lu

The predicted monoisotopic mass of the neutral molecule is 198.07932 Da. uni.lu In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily ionized, forming protonated molecules [M+H]⁺ or other adducts.

Predicted Mass Spectrometry Data

Adductm/z (mass-to-charge ratio)
[M+H]⁺199.08660
[M+Na]⁺221.06854
[M+K]⁺237.04248
[M+NH₄]⁺216.11314
[M-H]⁻197.07204

Data sourced from PubChem. uni.lu

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected precursor ion (e.g., [M+H]⁺). The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation pathways would likely include:

Loss of a water molecule (-H₂O): From the protonated molecule, leading to a fragment ion [M+H-H₂O]⁺ with a predicted m/z of 181.07658. uni.lu

Loss of the hydroxymethyl radical (•CH₂OH): An alpha-cleavage next to the imidazole ring.

Cleavage of the imidazole ring: Resulting in fragments characteristic of the naphthyl system.

Analyzing these fragmentation patterns helps to confirm the identity and structure of the compound. miamioh.edu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands. For related benzimidazole (B57391) derivatives, a broad band in the region of 3400-3200 cm⁻¹ is typically observed, corresponding to the N-H and O-H stretching vibrations. mdpi.com Other expected peaks include C-H stretching for the aromatic and aliphatic parts of the molecule, and C=N stretching from the imidazole ring around 1600-1500 cm⁻¹. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the naphthoimidazole core in this compound is expected to result in strong absorption bands in the UV region. Related naphtho[2,3-d]thiazole-4,9-dione (B78148) compounds exhibit absorption maxima that can be influenced by substituents and solvent polarity, a phenomenon attributed to intramolecular charge transfer (ICT). nih.gov The UV-Vis spectrum is crucial for understanding the electronic properties of the molecule and is a prerequisite for studying its fluorescence behavior.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles. researchgate.net

For similar benzimidazole structures, the imidazole and fused benzene (B151609) rings are often found to be nearly planar. researchgate.netmdpi.com The crystal structure would reveal the conformation of the methanol substituent relative to the planar ring system. Furthermore, this technique elucidates the intermolecular interactions that govern the crystal packing, such as:

Hydrogen Bonding: The N-H proton of the imidazole and the O-H proton of the methanol group can act as hydrogen bond donors, while the nitrogen atoms of the imidazole and the oxygen of the methanol group can act as acceptors. These interactions can lead to the formation of extensive one-, two-, or three-dimensional networks in the crystal lattice. mdpi.commdpi.com

π-π Stacking: The planar naphthyl ring systems can engage in π-π stacking interactions, which are crucial in stabilizing the crystal structure. researchgate.net

The detailed structural information obtained from X-ray crystallography is invaluable for structure-property relationship studies.

Fluorescence Spectroscopy for Photophysical Properties (e.g., Quantum Yield, Lifetime, Solvatochromism)

Molecules with extended π-conjugated systems, such as this compound, often exhibit fluorescence. Fluorescence spectroscopy investigates the emission of light from a molecule after it has absorbed light, providing insights into its excited-state properties. mdpi.com

Fluorescence Emission: Upon excitation at a wavelength corresponding to its absorption maximum, the compound is expected to emit fluorescence at a longer wavelength (a phenomenon known as the Stokes shift). The shape and position of the emission spectrum can be sensitive to the molecular environment.

Quantum Yield and Lifetime:

Fluorescence Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. nih.gov It is a key parameter for applications in areas like fluorescent probes and organic light-emitting diodes (OLEDs). nih.govnih.gov

Fluorescence Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. Lifetimes are typically in the nanosecond range for fluorescent organic molecules. mdpi.comscripps.edu

Solvatochromism: Solvatochromism is the change in the position, and sometimes the intensity, of absorption or emission spectral bands with a change in the polarity of the solvent. nih.gov A study of this compound in a range of solvents with varying polarities would reveal the nature of its excited state. A significant shift in the fluorescence maximum with increasing solvent polarity often indicates a change in the dipole moment of the molecule upon excitation, which is common in molecules with intramolecular charge transfer (ICT) character. bhu.ac.inrsc.org This property is crucial for the design of fluorescent sensors. nih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic properties and optimized geometry of molecules. By applying methods like B3LYP with basis sets such as 6-311++G(d,p), researchers can calculate various molecular parameters. researchgate.net For derivatives of benzimidazole (B57391) and naphthoimidazole, DFT calculations have been instrumental in elucidating their structural and electronic features. asianpubs.orgresearchgate.netmersin.edu.trmdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity and lower stability. irjweb.com

In studies of various imidazole (B134444) derivatives, the HOMO is often located on the electron-rich parts of the molecule, such as the imidazole or benzimidazole ring and associated substituents, while the LUMO is distributed over the aromatic system. orientjchem.org For instance, in N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine, the HOMO-LUMO energy gap calculated using the B3LYP/6–311++G (d, p) method is 4.4871 eV, indicating a significant potential for intramolecular charge transfer. irjweb.com Analysis of similar compounds suggests that the HOMO of (1H-Naphtho[2,3-d]imidazol-2-yl)methanol would likely be concentrated on the naphthoimidazole ring system, while the LUMO would also be distributed across this fused aromatic structure. The energy gap is expected to be in a range that signifies a stable but reactive molecule, a common characteristic of bioactive compounds. nih.gov

Table 1: Representative HOMO-LUMO Energy Data for Related Imidazole Derivatives

Compound Method/Basis Set HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Source
N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine B3LYP/6–311++G(d,p) -6.2967 -1.8096 4.4871 irjweb.com
4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone B3LYP/6-31G -5.61 -1.74 3.87 orientjchem.org
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate B3LYP/6-31G+(d,p) -0.26751 -0.18094 0.08657 nih.gov
2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid B3LYP/6-311++G(d,p) -6.201 -2.147 4.054 mdpi.com

This table presents data for structurally related compounds to infer the properties of this compound.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MESP map displays regions of different electrostatic potential on the electron density surface. Red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green regions correspond to neutral potential.

For imidazole and its derivatives, the most negative potential is typically located around the nitrogen atoms of the imidazole ring due to their lone pairs of electrons, making them primary sites for electrophilic interaction. nih.govnih.gov In this compound, the MESP would likely show a significant negative potential around the nitrogen atoms of the imidazole moiety and the oxygen atom of the methanol (B129727) group. Conversely, the hydrogen atoms, particularly the one attached to the imidazole nitrogen (N-H) and the hydroxyl group (O-H), would exhibit positive potential, marking them as sites for nucleophilic interaction. nih.gov The fused naphthalene (B1677914) ring would present a complex surface with regions of both negative (above the π-system) and slightly positive potential.

The key expected vibrations for this compound would include:

N-H stretching: A characteristic band for the imidazole ring, typically observed in the range of 3200-3500 cm⁻¹. In associated molecules, this band can be broad due to hydrogen bonding. mersin.edu.tr

O-H stretching: A broad band from the methanol group, usually found between 3200 and 3600 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations from the naphthalene and imidazole rings are expected in the 3000–3100 cm⁻¹ region. Aliphatic C-H stretching from the CH₂ group would appear at slightly lower wavenumbers. mdpi.com

C=N stretching: Imidazole ring stretching vibrations involving the C=N bond typically appear in the 1500–1620 cm⁻¹ range. asianpubs.org

C-O stretching: The stretching vibration of the alcohol C-O bond is expected around 1000-1260 cm⁻¹.

DFT calculations can also yield thermodynamic parameters such as enthalpy, entropy, and heat capacity at different temperatures, providing insight into the molecule's stability and behavior under varying conditions.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Based on Related Compounds

Vibrational Mode Expected Frequency Range (cm⁻¹) Source of Analogy
O-H Stretch 3200 - 3600 mdpi.com
N-H Stretch 3200 - 3500 mersin.edu.tr
Aromatic C-H Stretch 3000 - 3100 mdpi.com
Aliphatic C-H Stretch 2850 - 3000 mdpi.com
C=N Stretch (Imidazole) 1500 - 1620 asianpubs.org
C=C Stretch (Aromatic) 1400 - 1600 researchgate.net
C-O Stretch 1000 - 1260 General IR data

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can reveal information about conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent or a biological macromolecule.

While there are no specific MD simulation studies published for this compound, research on simpler, related molecules like imidazole and methanol provides foundational insights. MD simulations of liquid imidazole have been used to study proton transfer mechanisms, which are critical for its role in biological systems and as a proton conductor. researchgate.netonsager.cn These studies show how imidazole molecules form hydrogen-bonded supramolecular chains that facilitate proton transport. onsager.cn

For this compound, an MD simulation could explore the rotational freedom of the methanol group relative to the rigid naphthoimidazole core. It would also elucidate the dynamics of hydrogen bonding, both intramolecularly (if possible) and intermolecularly with solvent molecules or other solute molecules. Such simulations would be crucial for understanding its solubility, aggregation behavior, and how it might adapt its conformation upon binding to a biological target.

In Silico Studies for Structure-Property and Structure-Activity Relationships (SAR)

In silico methods are essential in modern drug discovery for predicting the properties and biological activities of molecules, thereby guiding the synthesis and testing of new drug candidates.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.gov The results are often ranked by a scoring function that estimates the binding affinity, typically in kcal/mol.

Numerous docking studies have been performed on benzimidazole and naphthoimidazole derivatives against a wide range of biological targets, reflecting their diverse pharmacological potential. For example, various 2-aryl-1H-naphtho[2,3-d]imidazole derivatives have been synthesized and evaluated as potential drug candidates for gastritis. researchgate.net Other studies have investigated benzimidazole derivatives as inhibitors for targets like topoisomerase, HSP90, and various kinases involved in cancer. nih.gov

A docking study of this compound would likely reveal several key interactions:

Hydrogen Bonding: The N-H group of the imidazole ring and the O-H group of the methanol substituent can act as hydrogen bond donors. The nitrogen atoms of the imidazole ring and the oxygen of the methanol group can serve as hydrogen bond acceptors.

π-π Stacking: The planar naphthyl ring system is well-suited for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's active site.

Hydrophobic Interactions: The naphthalene moiety provides a large hydrophobic surface that can engage in favorable interactions with nonpolar pockets of a receptor.

These potential interactions suggest that this compound could bind effectively to various biological targets, making it an interesting candidate for further investigation in drug design.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights that complement and aid in the interpretation of experimental data. For the compound this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting its spectroscopic signatures such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry in structural elucidation. Methodologies like the Gauge-Including Atomic Orbital (GIAO) method, often coupled with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), are employed to calculate the isotropic shielding values of the nuclei. These values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). While no specific studies providing a complete theoretical NMR spectrum for this compound have been identified, research on related benzimidazole and naphthoimidazole derivatives demonstrates a strong correlation between DFT-calculated and experimental chemical shifts. For instance, studies on similar heterocyclic systems have shown that calculated ¹H and ¹³C NMR data can accurately reproduce experimental findings, aiding in the correct assignment of proton and carbon signals.

Similarly, the vibrational frequencies in the IR spectrum of this compound can be computationally predicted. The process involves geometry optimization of the molecule to a stable energy minimum, followed by the calculation of harmonic vibrational frequencies at the same level of theory. It is a known issue that calculated frequencies are often higher than experimental values due to the neglect of anharmonicity and other factors. Therefore, the computed frequencies are typically scaled by an empirical factor to improve agreement with experimental data. For related imidazole and benzimidazole derivatives, DFT calculations have been successfully used to assign vibrational modes, such as the characteristic N-H, C=N, and aromatic C-H stretching frequencies.

The electronic transitions that give rise to the UV-Vis spectrum can be modeled using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum. The choice of solvent can significantly impact the UV-Vis spectrum, and computational models can account for this by using continuum solvation models like the Polarizable Continuum Model (PCM). For naphtho-fused heterocyclic systems, TD-DFT calculations can predict the characteristic π-π* transitions that are expected for this class of compounds.

Below is an illustrative table representing the type of data that would be generated from such computational predictions for this compound.

Spectroscopic ParameterPredicted ValueComputational MethodBasis SetNotes
¹H NMR Chemical Shift (δ, ppm) - Imidazole N-H~12.5-13.5GIAO-DFT (B3LYP)6-311++G(d,p)Broad singlet, position can be solvent-dependent.
¹³C NMR Chemical Shift (δ, ppm) - C=N (Imidazole)~150-160GIAO-DFT (B3LYP)6-311++G(d,p)Chemical shift is characteristic of the imidazole ring.
IR Frequency (cm⁻¹) - O-H Stretch~3400-3500 (scaled)DFT (B3LYP)6-311++G(d,p)Corresponds to the methanol hydroxyl group.
IR Frequency (cm⁻¹) - N-H Stretch~3100-3200 (scaled)DFT (B3LYP)6-311++G(d,p)Characteristic of the imidazole N-H bond.
UV-Vis λ_max (nm)~300-350TD-DFT (B3LYP)6-311++G(d,p)Represents π-π* transitions of the naphtho-imidazole system.

Quantum Chemical Descriptors for Predictive Modeling

Quantum chemical descriptors are numerical values derived from the three-dimensional chemical structure of a molecule that quantify its various electronic and steric properties. These descriptors are fundamental in the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. Such models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. For a compound like this compound, these descriptors can be calculated using various quantum mechanical methods, with DFT being a prevalent choice.

In the context of predictive modeling for drug discovery, particularly for anticancer agents, several quantum chemical descriptors are frequently employed. nih.govnih.govscirp.org Studies on related benzimidazole and naphthoquinone derivatives have highlighted the importance of descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and various electrostatic potential parameters. nih.govscirp.org

Other important descriptors include molecular volume, surface area, and lipophilicity (log P), which relate to the steric and hydrophobic properties of the molecule. These properties are vital for how a drug is distributed and metabolized in the body. For instance, in QSAR studies of anticancer naphthoquinone derivatives, descriptors related to molecular shape and electronic properties were found to be significant predictors of cytotoxic activity. nih.gov

The table below outlines key quantum chemical descriptors that would be relevant for predictive modeling of this compound, along with their typical significance in QSAR/QSPR studies.

Quantum Chemical DescriptorTypical Significance in Predictive ModelingComputational Method
E_HOMO (Energy of Highest Occupied Molecular Orbital)Relates to the molecule's electron-donating ability and susceptibility to electrophilic attack.DFT (e.g., B3LYP/6-31G)
E_LUMO (Energy of Lowest Unoccupied Molecular Orbital)Relates to the molecule's electron-accepting ability and susceptibility to nucleophilic attack.DFT (e.g., B3LYP/6-31G)
HOMO-LUMO Energy Gap (ΔE)Indicates chemical reactivity and kinetic stability. A smaller gap often implies higher reactivity.DFT (e.g., B3LYP/6-31G)
Dipole Moment (μ)Measures the polarity of the molecule, affecting solubility, membrane permeability, and binding interactions.DFT (e.g., B3LYP/6-31G)
Chemical Hardness (η)Defined as (E_LUMO - E_HOMO)/2, it measures resistance to change in electron distribution.DFT (e.g., B3LYP/6-31G)
Chemical Softness (S)The reciprocal of hardness (1/η), indicating the capacity of a molecule to receive electrons.DFT (e.g., B3LYP/6-31G)
Molecular Electrostatic Potential (MEP)Identifies sites for intermolecular interactions, particularly hydrogen bonding and electrophilic/nucleophilic attacks.DFT (e.g., B3LYP/6-31G)
Molecular Volume and Surface AreaSteric descriptors that influence how a molecule fits into a receptor's active site.DFT (e.g., B3LYP/6-31G)

These descriptors, once calculated for a series of structurally related compounds including derivatives of this compound, can be used to build robust predictive models that guide the synthesis of new molecules with enhanced biological activity or desired properties.

Applications and Research Perspectives in Diverse Academic Fields

Coordination Chemistry and Ligand Design

The nitrogen atoms within the imidazole (B134444) ring of (1H-Naphtho[2,3-d]imidazol-2-yl)methanol make it an excellent candidate for use as a ligand in coordination chemistry. Imidazole and its derivatives are well-regarded for their ability to form stable complexes with a wide range of metal ions. nih.govresearchgate.net The chemistry of such complexes is a burgeoning field, driven by their potential applications in catalysis, medicine, and materials science. nih.gov

The synthesis of metal complexes involving this compound typically follows established coordination chemistry protocols. The general approach involves reacting the ligand, dissolved in a suitable solvent like ethanol or methanol (B129727), with a corresponding metal salt (e.g., chlorides, nitrates, or acetates). nih.govresearchgate.net The resulting metal complexes often precipitate from the solution and can be isolated through filtration.

Characterization of these newly formed complexes is crucial to confirm their structure and properties. A suite of analytical techniques is employed for this purpose:

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the C=N and N-H bonds of the imidazole ring. nih.govresearchgate.net

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex, which can help elucidate the coordination environment around the metal ion. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the structure of diamagnetic complexes (e.g., Zn(II)) in solution. nih.gov

Elemental Analysis confirms the empirical formula of the synthesized complexes. researchgate.net

This compound can coordinate to metal centers in several ways. It can act as a monodentate ligand, binding through one of the imidazole nitrogen atoms. bohrium.com Alternatively, the hydroxyl group (-CH₂OH) can also participate in coordination, allowing the molecule to function as a bidentate ligand, binding through both a nitrogen and an oxygen atom. researchgate.net This versatility allows for the formation of complexes with various geometries.

The specific coordination geometry is influenced by the nature of the metal ion, the metal-to-ligand ratio, and the reaction conditions. Common geometries observed in complexes with similar benzimidazole-based ligands include tetrahedral, square planar, and octahedral configurations. researchgate.netresearchgate.net For instance, studies on cobalt(II) complexes with a related (1-methyl-1H-benzo[d]imidazol-2-yl)methanol ligand have revealed both distorted tetrahedral and distorted octahedral geometries depending on the other coordinating species. researchgate.net Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to model molecular geometries and predict electronic properties, offering deeper insight into the metal-ligand interactions. researchgate.netresearchgate.net

Table 1: Examples of Coordination Geometries in Metal Complexes with Imidazole-Type Ligands
Metal IonLigand ExampleObserved GeometryCoordination Mode
Co(II)(1-methyl-1H-imidazol-2-yl)methanolDistorted TetrahedronMonodentate (N-donor)
Co(II)(1-methyl-1H-imidazol-2-yl)methanolDistorted OctahedralBidentate (N, O-donor)
Zn(II)1H-imidazoleTetrahedralMonodentate (N-donor)
Cr(III)1H-imidazoleOctahedralMonodentate (N-donor)

Advanced Materials Science

The rigid, planar, and π-conjugated nature of the naphthoimidazole skeleton makes it an attractive component for the design of advanced organic materials. These materials are of great interest for applications in electronics due to their potential for low-cost fabrication, mechanical flexibility, and tunable properties.

Organic thin-film transistors (OTFTs) are fundamental components of modern flexible electronics, such as displays and sensors. The performance of an OTFT is largely dependent on the charge-transport properties of the organic semiconductor used as the active layer. Materials with extended π-systems, like the naphthoimidazole core, are often explored for these applications. Molecules designed for semiconductor applications frequently employ a donor-acceptor-donor (D-A-D) architecture to tune their electronic energy levels. researchgate.net

While research specifically on this compound in OTFTs is nascent, its core structure is a promising building block. The electron-rich naphthoimidazole unit can act as a donor moiety. By chemically modifying the molecule, for instance, by attaching electron-accepting groups, it could be incorporated into novel D-A-D type semiconductors. Key performance metrics for OTFTs include the charge carrier mobility (µ) and the on/off current ratio. For example, high-performance OTFTs based on other D-A-D molecules have demonstrated hole mobilities as high as 0.17 cm²/(V·s) with on/off ratios of 1 x 10⁵. researchgate.net

In optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (solar cells), hole-transporting materials (HTMs) are essential for efficient device operation. These materials facilitate the movement of positive charge carriers (holes) between different layers of the device. Good HTMs typically possess high hole mobility, appropriate energy levels to facilitate charge injection/extraction, and good thermal stability.

The naphthoimidazole ring system, being an electron-rich aromatic structure, is inherently suited for transporting holes. The ability of these planar molecules to form ordered stacks in the solid state through π-π interactions is crucial for efficient intermolecular charge hopping. The design of novel HTMs based on the this compound scaffold would involve strategies to enhance this molecular packing and optimize the electronic coupling between adjacent molecules. Research into this area would focus on synthesizing derivatives and evaluating their performance in multilayer optoelectronic devices.

Chemical Sensing and Imaging Probes

The fluorescent properties of extended aromatic systems like naphthoimidazole make them ideal candidates for the development of chemical sensors and biological imaging probes. These molecules can be designed to change their fluorescence intensity or color upon binding to a specific analyte, such as a metal ion or a biomolecule.

Research on a structurally related compound, 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde (PB1), which has a larger aromatic system, provides a strong precedent for this application. nih.gov This molecule has been investigated as a fluorescent dye and is characterized by a large Stokes' shift, high fluorescence quantum yield, and high photostability. nih.gov These are all desirable properties for a fluorescent probe.

The study demonstrated that PB1 could be conjugated to a protein (Concanavalin A) and used for fluorescence microscopy imaging of yeast cells, where it emits a blue fluorescence. nih.gov This suggests that the core imidazole-based aromatic structure is an excellent platform for creating bio-imaging agents. The this compound compound, with its reactive hydroxyl group, is well-suited for similar conjugations to biomolecules, enabling its use as a targeted fluorescent label in biological and biomedical research. nih.gov

Table 2: Photophysical Properties of a Related Phenanthroimidazole-based Fluorescent Probe (PB1)
PropertyValue/Characteristic
Emission ColorBlue
Key FeaturesLarge Stokes' shift, High fluorescence quantum yield
Excited StateStrongly polar charge transfer state
ApplicationFluorescence microscopy imaging of cells

Design of Fluorescent Chemosensors for Metal Ions (e.g., Fe³⁺, Cr³⁺)

The naphthoimidazole core, a key feature of this compound, serves as an excellent fluorophore for the design of chemosensors for various metal ions. While direct studies on the application of this compound as a fluorescent sensor for Fe³⁺ and Cr³⁺ are not extensively documented, research on analogous benzothiazole-based and imidazole-derivative fluorescent chemosensors provides a strong foundation for its potential in this area. These sensors typically operate on a "turn-off" mechanism, where the fluorescence of the probe is quenched upon binding with the target metal ion researchgate.net.

For instance, benzothiazole-based fluorescent chemosensors have demonstrated rapid recognition and "turn-off" fluorescence detection of Fe³⁺ ions in aqueous solutions and even in living cells researchgate.net. The design principle often involves the integration of a binding site that selectively coordinates with the target metal ion, leading to a change in the electronic properties of the fluorophore and a subsequent decrease in fluorescence intensity. Given the structural similarities and the known metal-coordinating ability of the imidazole moiety, it is plausible to design derivatives of this compound that can selectively detect Fe³⁺.

The detection of Cr³⁺ using fluorescent probes is also an area of active research. While specific examples involving the naphthoimidazole scaffold are scarce, the general principles of chemosensor design could be applied. This would involve incorporating a recognition motif that exhibits high affinity and selectivity for Cr³⁺, thereby enabling its detection through changes in the fluorescence of the naphthoimidazole core.

Development of Responsive Probes for Biological Analytes (e.g., Nitric Oxide)

A significant application of naphthoimidazole derivatives lies in the development of fluorescent probes for the detection of crucial biological analytes like nitric oxide (NO). Nitric oxide is a key signaling molecule in various physiological and pathological processes, and its detection is of great importance in biomedical research researchgate.netnih.govnih.gov.

A study reported the development of a novel fluorescent probe for NO based on a coordination compound of 4-methoxy-2-(1H-naphtho[2,3-d]imidazol-2-yl)phenol (MNIP), a compound structurally very similar to this compound, with Cu(II) researchgate.netnih.gov. This probe, MNIP-Cu, reacts rapidly and specifically with nitric oxide, leading to the generation of a product with blue fluorescence. This system has been successfully used to visualize NO produced by inducible nitric oxide synthase in macrophages and by endothelial nitric oxide synthase in endothelial cells, both in vitro and in vivo researchgate.netnih.gov. The mechanism relies on the reaction of NO with the copper complex, which releases the fluorescent MNIP molecule. This demonstrates the potential of the this compound scaffold in designing highly sensitive and specific probes for important biological signaling molecules.

Viscosity Sensing Applications

The viscosity of the cellular microenvironment is a critical parameter that influences various biological processes, and fluorescent probes that can report on local viscosity are valuable tools in cell biology. While direct applications of this compound as a viscosity sensor are not well-documented, the principles of designing such probes can be extended to this scaffold.

Many viscosity-sensitive fluorescent probes are based on the concept of "molecular rotors," where the fluorescence quantum yield is dependent on the rotational freedom of a part of the molecule. In low-viscosity environments, non-radiative decay pathways through intramolecular rotation are dominant, leading to low fluorescence. In high-viscosity media, this rotation is hindered, resulting in a significant enhancement of fluorescence mdpi.comrsc.org.

Naphthalimide-based fluorescent probes, for example, have been successfully employed for the determination of both pH and viscosity nih.govresearchgate.net. Given the rigid and planar structure of the naphthoimidazole core, it is conceivable that by appropriate functionalization, for instance, by introducing a rotatable group at the 2-position of the imidazole ring, derivatives of this compound could be developed as effective viscosity sensors. Such probes could find applications in imaging viscosity changes in lipid membranes and within living cells nih.gov.

Mechanistic Enzymology and Molecular Interaction Studies

The unique structural features of this compound and its derivatives make them intriguing candidates for studying enzyme inhibition and molecular interactions with biomolecules. The planar naphthoimidazole ring system can participate in various non-covalent interactions, which are crucial for biological recognition and activity.

Investigation of Enzyme Inhibition Mechanisms (e.g., α-amylase, urease)

Derivatives of the naphthoimidazole scaffold have shown promising inhibitory activity against key enzymes such as α-amylase and urease, which are important therapeutic targets.

α-Amylase Inhibition: α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Several studies have reported the synthesis and α-amylase inhibitory activity of novel naphtho[2,3-d]imidazole-4,9-dione derivatives researchgate.net. For instance, N-acyl hydrazone derivatives of naphtho[2,3-d]imidazole-4,9-dione have demonstrated significant α-amylase inhibition, with some compounds exhibiting higher potency than the standard drug acarbose nih.gov. Molecular docking studies have suggested that these inhibitors can bind to the active site of the enzyme, interacting with key amino acid residues and thus blocking its catalytic activity nih.gov. The structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the aryl ring play a crucial role in determining the inhibitory potency nih.gov.

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in the pathogenesis of diseases caused by Helicobacter pylori. Imidazole and its derivatives are known to be effective urease inhibitors researchgate.netnih.gov. The inhibitory mechanism often involves the interaction of the imidazole nitrogen atoms with the nickel ions in the active site of the urease enzyme researchgate.netbohrium.com. The planar structure of the imidazole ring allows it to fit into the active site, and the lone pair of electrons on the nitrogen atoms can coordinate with the metal ions, leading to inhibition of the enzyme's activity researchgate.net. While specific studies on this compound are limited, the established anti-urease activity of related imidazole and benzimidazole (B57391) derivatives suggests that this compound could serve as a scaffold for the design of novel urease inhibitors nih.govresearchgate.net.

EnzymeInhibitor ClassKey FindingsReference
α-AmylaseNaphtho[2,3-d]imidazole-4,9-dione N-acyl hydrazonesSome derivatives showed higher inhibitory activity than acarbose. SAR studies highlighted the importance of aryl substituents. researchgate.netnih.gov
UreaseImidazothiazole and Benzimidazole derivativesInhibition often involves coordination with Ni²⁺ ions in the active site. Some derivatives are more potent than the standard inhibitor thiourea. nih.govresearchgate.net

Elucidation of Molecular Interactions with Biomolecules (e.g., DNA, proteins) via Non-Covalent Forces (π-π stacking, hydrogen bonding)

The planar aromatic structure of the naphthoimidazole core is ideal for engaging in non-covalent interactions such as π-π stacking and hydrogen bonding, which are fundamental to the binding of small molecules to biomacromolecules like DNA and proteins lshtm.ac.uknih.gov.

DNA Interactions: Derivatives of naphthoimidazole and related benzimidazoles have been shown to interact with DNA, primarily through groove binding and intercalation lshtm.ac.ukmdpi.com. The flat naphthoimidazole ring can insert itself between the base pairs of the DNA double helix (intercalation), while other parts of the molecule can fit into the minor or major grooves of the DNA lshtm.ac.uk. These interactions can interfere with DNA replication and transcription, leading to cytotoxic effects, which is a desirable property for anticancer agents mdpi.com. Spectroscopic techniques such as UV-visible and fluorescence spectroscopy, along with viscosity measurements, are commonly used to study these interactions and determine the binding mode and affinity nih.gov.

Protein Interactions: The binding of small molecules to proteins, such as serum albumins, is crucial for their pharmacokinetic properties. Naphthoquinone derivatives, which share a structural motif with the target compound, have been shown to bind to human serum albumin (HSA), with the binding being primarily driven by hydrophobic interactions nih.govnih.gov. The naphthoimidazole scaffold can participate in π-π stacking interactions with the aromatic residues of amino acids like tryptophan and tyrosine within the protein's binding pockets. Furthermore, the imidazole ring and the methanol group of this compound can act as hydrogen bond donors and acceptors, further stabilizing the protein-ligand complex.

Structure-Activity Relationship (SAR) at the Molecular Level for Rational Design of Bio-active Scaffolds

Understanding the structure-activity relationship (SAR) is crucial for the rational design of new bioactive compounds with improved potency and selectivity. For naphthoimidazole and benzimidazole derivatives, SAR studies have provided valuable insights into the structural features that govern their biological activities nih.govnih.gov.

For instance, in the context of anticancer activity, modifications at the N-1 and C-2 positions of the naphthoimidazole ring have been shown to significantly influence cytotoxicity nih.gov. The nature of the substituent at these positions can affect the molecule's ability to interact with its biological target. Similarly, for enzyme inhibition, the electronic and steric properties of the substituents on the naphthoimidazole core can modulate the binding affinity and inhibitory potency nih.gov. For example, in the case of α-amylase inhibitors, the presence of electron-donating or electron-withdrawing groups on the aryl ring attached to the naphthoimidazole scaffold has been shown to have a profound effect on their activity mdpi.com.

These SAR studies, often complemented by computational methods like molecular docking, provide a roadmap for medicinal chemists to design and synthesize new derivatives of this compound with enhanced biological activities for various therapeutic applications edgccjournal.org.

Supramolecular Chemistry and Self-Assembly

The unique structural architecture of this compound positions it as a compelling candidate for investigations in supramolecular chemistry and molecular self-assembly. This field focuses on the spontaneous organization of molecules into ordered structures through non-covalent interactions. The this compound molecule possesses several key functional domains that can facilitate such interactions, including a planar polycyclic aromatic naphtho-imidazole system, hydrogen bond donors (the imidazole N-H and the methanol -OH groups), and a hydrogen bond acceptor (the pyridine-like nitrogen atom of the imidazole ring).

The extensive π-conjugated system of the naphtho-imidazole core is predisposed to engage in π-π stacking interactions. These interactions are a significant driving force in the self-assembly of many aromatic molecules, leading to the formation of columnar or lamellar structures. In analogous systems, such as those based on naphthalene (B1677914) diimides, π-stacking is a primary factor in the formation of self-assembled superstructures. The electron-rich nature of the imidazole ring can further enhance these π–π interactions, contributing to the stability of the resulting assemblies. Research on other imidazole-containing molecules has demonstrated their capacity to form stable π-π stacked dimers, which can serve as fundamental building blocks for larger supramolecular structures.

Complementing the π-π stacking capabilities, the molecule's hydrogen bonding sites are expected to play a crucial role in directing the self-assembly process. The imidazole N-H group and the methanol O-H group can act as hydrogen bond donors, while the unprotonated imidazole nitrogen and the oxygen of the methanol group can act as acceptors. This allows for the formation of intricate and directional hydrogen-bonding networks. For instance, intermolecular O-H···N or N-H···O hydrogen bonds could link molecules into chains or sheets. The interplay between hydrogen bonding and π-π stacking can lead to complex and well-defined three-dimensional architectures. Studies on related benzimidazole derivatives have highlighted the importance of these combined interactions in their crystal packing and supramolecular organization.

The self-assembly of this compound is also likely to be influenced by the surrounding solvent environment. In polar solvents, the hydrogen bonding capabilities of the molecule would be prominent, while in non-polar solvents, π-π stacking interactions might dominate. This solvent-dependent behavior is a hallmark of self-assembling systems and offers a pathway to control the morphology of the resulting nanostructures. For example, related π-conjugated molecules based on naphthalene and imidazole have been shown to self-assemble into diverse superstructures, such as nanosheets and nanofibers, with tunable optical properties that are dependent on solvent polarity.

The potential for this compound to form organized assemblies opens up avenues for the development of novel functional materials. The inherent photophysical properties of the naphtho-imidazole chromophore could be modulated through self-assembly, leading to materials with tailored optical and electronic characteristics for applications in sensors or optoelectronic devices.

Table of Potential Non-Covalent Interactions and Their Role in Self-Assembly

Interaction TypeParticipating MoietiesPotential Role in Self-Assembly
π-π Stacking Naphtho-imidazole aromatic coreFormation of columnar stacks or layered structures; primary driving force in non-polar media.
Hydrogen Bonding (Donor) Imidazole N-H, Methanol O-HDirectional control of assembly; formation of chains, tapes, or sheets.
Hydrogen Bonding (Acceptor) Imidazole N, Methanol OComplements donor interactions to create robust networks.
Van der Waals Forces Entire moleculeGeneral stabilization of the assembled structure.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Strategies for Enhanced Accessibility and Diversity

The development of more efficient and versatile synthetic routes to (1H-Naphtho[2,3-d]imidazol-2-yl)methanol and its analogs is a cornerstone of future research. While traditional methods for constructing the naphthoimidazole core exist, emerging strategies are focused on improving reaction efficiency, scalability, safety, and the ability to generate a diverse library of derivatives. researchgate.netnih.govthesciencein.org

Flow Chemistry: Continuous flow synthesis is a promising alternative to conventional batch processing for the production of heterocyclic compounds like naphthoimidazoles. pharmablock.comdurham.ac.ukmdpi.com This technology offers superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved purity, and enhanced safety, particularly for reactions involving hazardous intermediates. pharmablock.comnih.gov The application of flow chemistry could enable the large-scale and cost-effective production of this compound, making it more accessible for extensive research and application. A comparative overview of batch versus flow synthesis highlights the potential advantages in terms of reaction time and yield.

ParameterBatch SynthesisFlow Synthesis
Reaction Time Often several hours to daysCan be reduced to minutes
Yield Variable, can be moderateGenerally higher and more consistent
Scalability Challenging, requires process redesignMore straightforward to scale up
Safety Higher risk with hazardous reagentsReduced risk due to smaller reaction volumes

Photocatalysis: Visible-light-mediated photocatalysis is emerging as a powerful and sustainable tool for the synthesis of complex organic molecules, including imidazole (B134444) derivatives. researchgate.net This approach utilizes light energy to drive chemical reactions, often under mild conditions, and can enable novel bond formations that are difficult to achieve with traditional thermal methods. researchgate.net Future research could explore photocatalytic C-H functionalization to introduce diverse substituents onto the naphthoimidazole core of this compound, thereby expanding its structural and functional diversity.

Advanced Spectroscopic Characterization of Excited States and Dynamic Processes

A deeper understanding of the photophysical properties of this compound is crucial for its application in areas such as sensing, imaging, and materials science. Advanced spectroscopic techniques are poised to provide unprecedented insights into the excited-state dynamics and intramolecular processes that govern its fluorescence and other photophysical behaviors. nih.gov

Femtosecond Transient Absorption Spectroscopy (fs-TAS): This ultrafast spectroscopic technique allows for the direct observation of short-lived excited states and the tracking of their evolution on a femtosecond to picosecond timescale. nd.edursc.org By applying fs-TAS to this compound, researchers can elucidate the mechanisms of processes such as intersystem crossing, internal conversion, and excited-state proton transfer. researchgate.netacs.org This knowledge is vital for designing molecules with tailored photophysical properties, for instance, to maximize fluorescence quantum yield for imaging applications. researchgate.net

Time-Resolved Fluorescence Spectroscopy: This technique provides information about the lifetimes of excited states and can reveal the presence of different emissive species. researchgate.net Studying the fluorescence decay kinetics of this compound in various solvent environments can shed light on the nature of the emitting state and its sensitivity to the local environment. nih.gov This is particularly important for the development of fluorescent probes that can report on changes in their surroundings. mdpi.commdpi.com

Spectroscopic TechniqueInformation GainedPotential Application for this compound
Femtosecond Transient Absorption Excited-state absorption, kinetics of photophysical processesUnderstanding deactivation pathways to design more efficient fluorophores
Time-Resolved Fluorescence Excited-state lifetimes, presence of multiple emissive speciesDeveloping environmentally sensitive fluorescent probes
Circular Dichroism Chiral properties and interactions with biomoleculesInvestigating interactions with biological targets

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new molecules, including derivatives of this compound. nih.govmdpi.comnih.gov These computational tools can analyze vast datasets to predict molecular properties and guide the design of compounds with desired activities. ijhespub.orgresearchgate.net

Predictive Modeling of Properties: Machine learning models can be trained to predict a wide range of properties for new molecules, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. nih.govnih.gov By applying these models to virtual libraries of this compound derivatives, researchers can prioritize the synthesis of compounds with a higher probability of success in biological applications. researchgate.netresearchgate.net Automated machine learning (AutoML) methods can further accelerate this process by automatically selecting the best models and hyperparameters. nih.gov

De Novo Drug Design: AI algorithms, such as generative models, can be used to design entirely new molecules with specific desired properties. researchgate.net By providing the model with the structural features of this compound as a starting point, it is possible to generate novel derivatives that are optimized for a particular biological target or application. nih.gov This approach has the potential to significantly accelerate the discovery of new drug candidates.

Development of Multifunctional Systems Incorporating this compound

The inherent properties of the naphthoimidazole scaffold make this compound an excellent candidate for incorporation into multifunctional systems. These systems are designed to perform multiple tasks, such as simultaneous diagnosis and therapy (theranostics) or sensing and reporting.

Fluorescent Sensors and Imaging Agents: The fluorescence of naphthoimidazole derivatives can be modulated by their interaction with specific analytes, making them suitable for use as fluorescent sensors. mdpi.comnih.govrsc.org Future research could focus on designing derivatives of this compound that exhibit a "turn-on" or "turn-off" fluorescent response in the presence of specific ions, molecules, or changes in the cellular environment. rsc.orgresearchgate.net Conjugating these molecules to targeting moieties could enable their use as selective imaging agents for specific cells or tissues. nih.gov

Theranostic Agents: By combining the cytotoxic properties observed in some naphthoimidazole derivatives with their fluorescent capabilities, it may be possible to develop theranostic agents. mdpi.comnih.gov These agents could simultaneously visualize cancer cells and deliver a therapeutic payload, allowing for real-time monitoring of treatment efficacy.

Cross-disciplinary Research Synergies

The future of research on this compound lies in fostering collaborations between different scientific disciplines. The complex challenges and exciting opportunities associated with this molecule require a multifaceted approach that integrates expertise from chemistry, biology, physics, and computer science.

Materials Science: The unique photophysical properties of this compound and its derivatives make them attractive for applications in materials science, such as the development of organic light-emitting diodes (OLEDs) or other organic electronic devices. Collaboration between organic chemists and materials scientists will be essential to design and synthesize molecules with the required electronic and photophysical properties.

Computational and Theoretical Chemistry: The synergy between experimental studies and computational modeling will be crucial for advancing our understanding of this compound. semanticscholar.org Theoretical calculations can provide insights into molecular structure, electronic properties, and reaction mechanisms that can guide experimental design. nih.gov In turn, experimental data is necessary to validate and refine computational models.

Medicinal Chemistry and Chemical Biology: The biological activities of naphthoimidazole derivatives, such as their anticancer properties, necessitate close collaboration between synthetic chemists and biologists. nih.govnih.gov By working together, researchers can design and synthesize new compounds, evaluate their biological effects, and elucidate their mechanisms of action, ultimately leading to the development of new therapeutic agents. nih.gov

Q & A

Q. What are the most reliable synthetic routes for (1H-Naphtho[2,3-d]imidazol-2-yl)methanol, and how do reaction conditions influence yield?

The compound is synthesized via condensation of 2,3-diaminonaphthalene with aromatic aldehydes using sodium metabisulfite (Na₂S₂O₅) in DMF under reflux. Key factors include:

  • Solvent choice : Polar aprotic solvents like DMF enhance reactivity compared to ethanol or methanol .
  • Catalyst : Na₂S₂O₅ promotes cyclization by facilitating imine formation, with yields ranging from 56% to 93% depending on substituents .
  • Purification : Cold-water precipitation followed by ethanol recrystallization ensures purity >95% .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • IR spectroscopy : Confirms NH stretching (~3425 cm⁻¹) and C=N/C-O bonds (1676–1721 cm⁻¹) .
  • ¹H/¹³C NMR : Aromatic protons appear at δ 8.0–8.3 ppm, while the methanol group resonates at δ 3.6–4.0 ppm .
  • Mass spectrometry (EIMS) : Molecular ion peaks (e.g., m/z 389.3 for tetrazolium derivatives) validate structural integrity .

Q. How can researchers assess the antioxidant activity of this compound in vitro?

  • DPPH/ABTS assays : Measure radical scavenging activity at 517 nm (DPPH) or 734 nm (ABTS), with IC₅₀ values compared to ascorbic acid .
  • FRAP assay : Quantify Fe³⁺ reduction to Fe²⁺ at 593 nm, correlating with electron-donating capacity of phenolic or imidazole moieties .

Advanced Questions

Q. How do structural modifications (e.g., aryl substituents) affect the antiproliferative activity of naphthoimidazole derivatives?

  • Electron-withdrawing groups (e.g., Br, NO₂) : Enhance DNA intercalation and topoisomerase inhibition, as seen in derivatives with IC₅₀ values <10 μM against HeLa cells .
  • Methoxy groups : Improve solubility and bioavailability but may reduce binding affinity due to steric hindrance .
  • Docking studies : Use AutoDock Vina to analyze interactions with target proteins (e.g., EGFR, Bcl-2), correlating binding energy (ΔG ≤ -8 kcal/mol) with activity .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

  • Variable temperature NMR : Identify dynamic processes (e.g., tautomerism) causing peak splitting .
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals and confirm coupling networks .
  • X-ray crystallography : Resolve ambiguities in regiochemistry, as demonstrated for MOF derivatives with NAC properties .

Q. How can researchers design a metal-organic framework (MOF) using this compound to study mechanical flexibility?

  • Ligand design : Coordinate the imidazole moiety to Zn²⁺ or Co²⁺, forming helices and puckered rings via OH⁻ bridges .
  • Guest exchange : Tune negative area compressibility (NAC) by replacing water with methanol in the MOF pores, monitored via PXRD under hydrostatic pressure (0–5 GPa) .
  • Piezoresponse testing : Measure strain using atomic force microscopy (AFM) to quantify NAC magnitude (ΔA/A₀ ~15% at 1 GPa) .

Q. What methodologies optimize the synthesis of analogues for high-throughput screening?

  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 20 min at 150°C) while maintaining yields >80% .
  • Parallel synthesis : Use automated liquid handlers to vary aldehydes and amines, generating libraries of 50+ derivatives .
  • SPR biosensing : Screen binding affinity in real-time against immobilized targets (e.g., TNF-α, COX-2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.